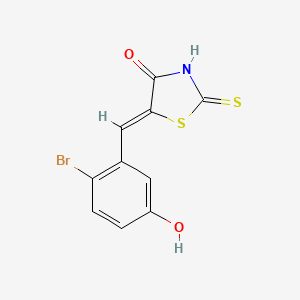
5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as Bromo-2-hydroxy-5-((E)-2-(thioxothiazolidin-4-ylidene) methyl) benzene-1,3-dione, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its various biochemical and physiological effects, and its mechanism of action has been investigated in detail.
作用機序
The mechanism of action of 5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of various kinases, including PI3K and Akt, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of certain viruses, and exhibit antimicrobial and antifungal properties. It has also been shown to inhibit the activity of various enzymes and signaling pathways, including topoisomerase II and PI3K/Akt.
実験室実験の利点と制限
The advantages of using 5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of various enzymes and signaling pathways. However, its limitations include its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for research on 5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to investigate its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Another potential direction is to investigate its potential use as an antimicrobial and antifungal agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
合成法
The synthesis of 5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the condensation of 2-bromo-5-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with chloroacetic acid and sodium acetate to obtain the final compound. The yield of this synthesis method is reported to be around 70%.
科学的研究の応用
The scientific research applications of 5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one are vast and varied. This compound has been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. It has also been investigated for its antimicrobial and antifungal properties, as well as its ability to inhibit the growth of certain viruses.
特性
IUPAC Name |
(5Z)-5-[(2-bromo-5-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S2/c11-7-2-1-6(13)3-5(7)4-8-9(14)12-10(15)16-8/h1-4,13H,(H,12,14,15)/b8-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXMHAHJHLRZED-YWEYNIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=C2C(=O)NC(=S)S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)/C=C\2/C(=O)NC(=S)S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-bromo-5-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B6124222.png)
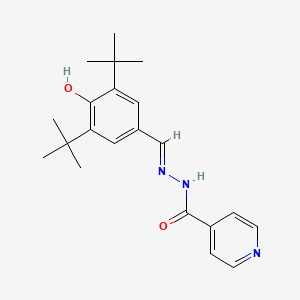
![N-2-butyn-1-yl-N-(2-furylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6124236.png)
![5-(2-furyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6124248.png)
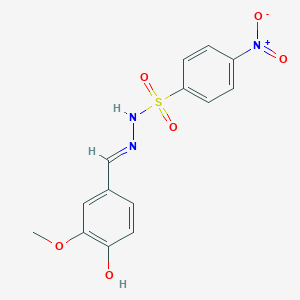
![1-[2-hydroxy-3-(4-methoxy-2-{[(3-phenylpropyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6124278.png)
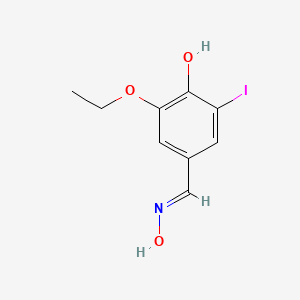
![2-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6124291.png)
![4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6124295.png)
![2-ethyl-3-(2-hydroxyethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6124297.png)
![N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B6124300.png)
![N~1~-1,3-benzodioxol-5-yl-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B6124304.png)
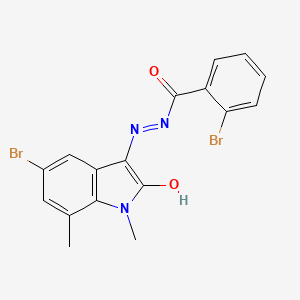
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6124318.png)